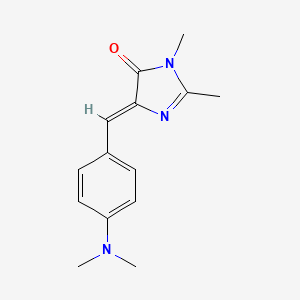
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2-dimethylimidazole. The reaction is usually carried out in a neutral medium, often using solvents like ethanol or methanol . The reaction conditions include moderate temperatures and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(Dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine
- 4-[(4-Dimethylaminophenyl)-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
Uniqueness
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,3-dimethylimidazol-4-one |
InChI |
InChI=1S/C14H17N3O/c1-10-15-13(14(18)17(10)4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3/b13-9- |
InChI-Schlüssel |
GHHGMZDWBJRQHV-LCYFTJDESA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1C |
Kanonische SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















